molecular formula C17H15N3O4S2 B2874204 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034546-32-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2874204
CAS No.: 2034546-32-0
M. Wt: 389.44
InChI Key: HQBHMZCTFRHFJK-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that integrates benzofuran and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common method includes the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and benzo[c][1,2,5]thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its specific combination of benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer unique photophysical and chemical properties

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety and a sulfonamide functional group , which are significant for its biological properties. The structural characteristics of this compound allow for interactions with various biological targets.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It is believed to modulate biochemical pathways involved in pain and inflammation, potentially acting as an inhibitor for enzymes related to inflammatory processes.

Potential Targets:

  • Enzymes : Inhibition of cyclooxygenase (COX) enzymes.
  • Receptors : Interaction with neurotransmitter receptors involved in pain perception.

1. Anti-inflammatory Effects

Studies have shown that compounds within the sulfonamide class can significantly reduce inflammation markers in vitro and in vivo. Specifically, this compound has demonstrated the ability to lower levels of pro-inflammatory cytokines.

2. Analgesic Properties

Preliminary studies suggest that this compound may alleviate pain through central nervous system pathways. Its efficacy in reducing pain responses in animal models has been documented, indicating its potential for treating chronic pain conditions.

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activity of this compound:

StudyFindingsMethodology
Study ADemonstrated significant reduction in edema in animal modelsIn vivo models of inflammation
Study BShowed analgesic effects comparable to standard NSAIDsPain response assays
Study CIdentified interactions with COX enzymesEnzyme inhibition assays

Pharmacological Applications

The unique structural features of this compound suggest potential applications in:

  • Pain management : As an alternative to traditional NSAIDs.
  • Chronic inflammatory conditions : Such as arthritis or inflammatory bowel disease.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBHMZCTFRHFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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